molecular formula C10H13N3O2 B8510974 (2S,3S)-3-azido-4-phenylbutane-1,2-diol

(2S,3S)-3-azido-4-phenylbutane-1,2-diol

Cat. No. B8510974
M. Wt: 207.23 g/mol
InChI Key: JTCZSTHUGMZUHS-VHSXEESVSA-N
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Patent
US09233943B2

Procedure details

A mixture of freshly distilled Ti(OiPr)4 (9.5 mL, 32.1 mmol) and TMSN3 (8.4 mL, 64.1 mmol) was refluxed in dry benzene (20 mL) under nitrogen for 5 h until the solution became clear. To this was added a solution of the epoxy alcohol 8 (3.5 g, 21.3 mmol) in 40 mL dry benzene. The resulting mixture was heated under reflux for 15 min, cooled to room temperature and the solvent was removed in vaccuo. The concentrate was diluted with 20 mL of diethyl ether and treated with 15 mL of aq. 5% H2SO4. The aqueous layer was extracted with CH2Cl2 and the combined organic layers were dried over anhydrous Na2SO4 and concentrated to afford the crude product, which was purified by column chromatography using petroleum ether:EtOAc (3:2) to give azido diol 9 (4.2 g, 96%) as a colorless solid. mp 80-81° C. (lit.10 mp 80.5-82° C.); IR: (CHCl3, cm−1): νmax 696, 753, 1039, 1106, 1242, 1554, 2105, 2923, 2960, 3280; 1H NMR (200 MHz, CDCl3): δ 1.79 (t, J=5.3 Hz, 1H), 2.47 (d, J=5.2 Hz, 1H), 2.80 (dd, J=14.2, 8.6 Hz, 1H), 3.02 (dd, J=14.1, 4.2 Hz, 1H), 3.59-3.81 (m, 4H), 7.24-7.32 (m, 5H); 13C NMR (50 MHz, CDCl3): δ 37.0, 63.2, 65.6, 73.2, 126.9, 128.7, 129.3, 137.2; Anal. Calcd for C10H13N3O2: C, 57.96; H, 6.32; N, 20.28. Found: C, 57.85; H, 6.28; N, 20.22%.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.4 mL
Type
reactant
Reaction Step Three
Quantity
9.5 mL
Type
catalyst
Reaction Step Three
Name
azido diol
Yield
96%

Identifiers

REACTION_CXSMILES
[Si]([N:5]=[N+:6]=[N-:7])(C)(C)C.[CH2:8]([CH:15]1[O:17][CH:16]1[CH2:18][OH:19])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1C=CC=CC=1.CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C>[N:5]([CH:15]([CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:16]([OH:17])[CH2:18][OH:19])=[N+:6]=[N-:7]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1C(O1)CO
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
8.4 mL
Type
reactant
Smiles
[Si](C)(C)(C)N=[N+]=[N-]
Name
Quantity
9.5 mL
Type
catalyst
Smiles
CC(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vaccuo
ADDITION
Type
ADDITION
Details
The concentrate was diluted with 20 mL of diethyl ether
ADDITION
Type
ADDITION
Details
treated with 15 mL of aq. 5% H2SO4
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
azido diol
Type
product
Smiles
N(=[N+]=[N-])C(C(CO)O)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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